4-(1,2,4-Oxadiazol-3-yl)aniline
Description
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Properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZRMOXECFUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614555 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59908-70-2 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 1,2,4 Oxadiazol 3 Yl Aniline and Its Derivatives
Pioneering Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1884 by Tiemann and Krüger, its preparation has evolved significantly. wikipedia.org The most prevalent modern strategies for constructing this heterocyclic core are broadly categorized into cyclocondensation reactions and 1,3-dipolar cycloadditions. wikipedia.orgau.dk These foundational methods provide the basis for creating a diverse array of substituted 1,2,4-oxadiazoles.
Cyclocondensation Strategies for 1,2,4-Oxadiazole Formation
Cyclocondensation represents the most widely applied method for synthesizing the 1,2,4-oxadiazole ring. youtube.com This approach typically involves the reaction of an amidoxime (B1450833) with a carbonyl-containing compound, such as a carboxylic acid, acyl chloride, or anhydride (B1165640), which provides the final carbon atom (C5) of the heterocycle. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the stable 1,2,4-oxadiazole ring. acs.orgresearchgate.net
Several reagents and conditions have been developed to facilitate this transformation efficiently. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) are often employed to activate the carboxylic acid for reaction with the amidoxime. organic-chemistry.org One-pot procedures have also been developed to streamline the process. For instance, the Vilsmeier reagent has been used to activate carboxylic acids in a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, offering good to excellent yields (61–93%) and a simple purification protocol. au.dknih.gov Another innovative one-pot method involves the reaction of gem-dibromomethylarenes with amidoximes, which also produces high yields. au.dk
Table 1: Selected Cyclocondensation Methods for 1,2,4-Oxadiazole Synthesis
| Reactants | Key Reagent/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Amidoxime + Carboxylic Acid | EDC.HCl | Dichloromethane, 0–30 °C then 110 °C | Good | organic-chemistry.org |
| Amidoxime + Carboxylic Acid | Vilsmeier Reagent | One-pot | 61–93% | au.dknih.gov |
| Amidoxime + gem-dibromomethylarene | - | One-pot | ~90% | au.dk |
| Amidoxime + Acyl Chloride | Pyridine or TBAF | - | Improved Efficacy | au.dk |
Palladium-Catalyzed Cross-Coupling Approaches to Aryl-Oxadiazole Linkages
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods offer powerful strategies for linking pre-formed heterocyclic rings with aryl partners, providing access to complex molecules like 4-(1,2,4-Oxadiazol-3-yl)aniline.
The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound (like an arylboronic acid) with an organic halide or triflate. youtube.comyoutube.com For the synthesis of aryl-oxadiazoles, this would involve coupling a halo-substituted 1,2,4-oxadiazole with an appropriately substituted arylboronic acid. researchgate.netacademie-sciences.fr This approach benefits from the mild reaction conditions and the commercial availability and stability of boronic acids. youtube.com
The Negishi coupling provides another versatile route, coupling organozinc compounds with organic halides. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form bonds between various types of carbon atoms. wikipedia.org A potential pathway could involve the reaction of a halo-oxadiazole with an arylzinc reagent, catalyzed by a palladium or nickel complex. organic-chemistry.org
More advanced strategies include palladium-catalyzed carbonylative coupling reactions . One such method involves the assembly of an aryl bromide, an amidoxime, and carbon monoxide in a one-pot process to generate the 1,2,4-oxadiazole ring, directly incorporating the aryl group. au.dknih.govresearchgate.net Furthermore, direct C-H arylation, a modern technique that avoids the pre-functionalization of the heterocycle, has been successfully applied to 1,3,4-oxadiazoles and shows promise for extension to other isomers. researchgate.net
Strategies for Aniline (B41778) Moiety Introduction and Functionalization
The synthesis of this compound requires a strategy for incorporating the aniline group. This can be achieved through two primary pathways: building the oxadiazole ring onto a pre-existing aniline or its precursor, or by introducing the amino group at a later stage of the synthesis.
A common and effective strategy involves starting with a nitro-substituted aromatic compound, such as 4-nitrobenzonitrile (B1214597). The nitrile is first converted to an amidoxime, which is then cyclized to form the 1,2,4-oxadiazole ring. The final step is the chemical reduction of the nitro group to the desired aniline functionality. A variety of reducing agents can be employed for this transformation, with a notable mild and effective system being sodium borohydride-tin(II) chloride dihydrate. nih.gov This late-stage reduction is advantageous as it avoids potential interference of the reactive amino group with the ring-formation steps. For example, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline has been synthesized by the reduction of the corresponding 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole. beilstein-journals.org
Alternatively, the synthesis can commence from an aniline derivative that is already protected or is carried through the synthetic sequence. A one-pot synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline has been reported starting from p-aminobenzamidoxime, which is reacted with pivaloyl chloride. beilstein-journals.org
Once the aniline moiety is in place, it can be readily functionalized. The primary amine serves as a versatile handle for further modification. For instance, the reaction of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline with maleic anhydride yields the corresponding amide, which can be further cyclized to form an imide, demonstrating a straightforward route to more complex derivatives. beilstein-journals.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,2,4-oxadiazoles, there is a growing emphasis on developing more environmentally benign and sustainable methods. nih.gov Traditional syntheses often suffer from drawbacks such as low yields, long reaction times, and the use of volatile and toxic organic solvents. nih.gov
Solvent-Free and Aqueous Medium Syntheses
A key focus of green synthetic chemistry is the reduction or elimination of organic solvents. Microwave-assisted synthesis has emerged as a powerful tool in this regard. One-pot reactions between nitriles, hydroxylamine (B1172632), and Meldrum's acid under microwave irradiation and solvent-free conditions can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. academie-sciences.fr Another solvent-free approach involves reacting nitriles with hydroxylamine hydrochloride in the presence of magnesia-supported sodium carbonate, followed by reaction with acyl halides under microwave irradiation. researchgate.net
The use of water as a reaction medium is another cornerstone of green chemistry. An efficient method for the synthesis of 1,2,4-oxadiazoles in water has been reported, highlighting a move away from traditional organic solvents. au.dk While some of these green methods can be limited by moderate yields, they represent a significant step towards more sustainable chemical production. nih.gov
Catalyst Development for Enhanced Sustainability
The development of efficient and reusable catalysts is crucial for sustainable synthesis. Mild catalytic systems can replace harsh, stoichiometric reagents, leading to cleaner reactions and easier purification. For the synthesis of 1,2,4-oxadiazoles, a combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) has been shown to be an efficient and mild catalyst for the reaction of amidoximes and organic nitriles. academie-sciences.frnih.govnih.gov This system offers several advantages, including simplicity, mild conditions, and a broad substrate scope. nih.gov
In addition to this, metal-free heterogeneous catalysts like graphene oxide have been utilized. Graphene oxide can act as both an oxidizing agent and a solid acid catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from benzonitriles and aldehydes. Copper-catalyzed cascade reactions have also been reported for the one-step synthesis of 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions, representing another advance in sustainable catalyst development.
Table 2: Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis
| Approach | Method/Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Solvent-Free | Microwave irradiation (Nitriles + Hydroxylamine + Meldrum's acid) | Good to excellent yields, rapid | academie-sciences.fr |
| Solvent-Free | Microwave irradiation (Nitriles + Hydroxylamine HCl + Supported Base) | Green, one-pot | researchgate.net |
| Aqueous Medium | Reaction in water | Environmentally friendly solvent | au.dk |
| Sustainable Catalysis | PTSA-ZnCl₂ | Mild conditions, efficient, broad scope | nih.govnih.gov |
| Sustainable Catalysis | Graphene Oxide (metal-free) | Inexpensive, environmentally benign, dual-role catalyst | |
| Sustainable Catalysis | Copper-catalyzed cascade reaction | Mild conditions, one-step |
Scalable Synthetic Protocols and Process Optimization for Research Scale
The development of robust and scalable synthetic protocols for this compound is crucial for facilitating its broader investigation in medicinal chemistry and materials science. Optimizing synthetic routes for the research scale (gram-level production) ensures a reliable supply of the compound for extensive studies, including biological screening and the synthesis of derivatives. Key considerations for scalability include the use of readily available starting materials, minimizing the number of synthetic steps, employing high-yielding reactions, and developing efficient purification methods.
A common and effective strategy for synthesizing 3-aryl-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime, which is typically formed from the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of this compound, a practical approach begins with a substituted benzonitrile, proceeds through a nitro intermediate, and concludes with a reduction step.
A plausible and optimized research-scale synthetic pathway can be outlined in two main stages:
Synthesis of the 1,2,4-Oxadiazole Core : Construction of the 3-(4-nitrophenyl)-1,2,4-oxadiazole (B2607561) intermediate.
Reduction to the Target Aniline : Conversion of the nitro group to the primary amine.
The first stage often involves the reaction of 4-nitrobenzonitrile with hydroxylamine to form N'-hydroxy-4-nitrobenzimidamide. This amidoxime intermediate is then acylated and cyclized. Modern methods often utilize activating agents like carbonyldiimidazole (CDI) to facilitate the reaction between an amidoxime and a carboxylic acid, followed by thermal cyclodehydration to form the oxadiazole ring. beilstein-journals.org
The final step, the reduction of the nitro group, is a critical transformation. Various reducing agents can be employed, with tin(II) chloride dihydrate (SnCl₂·2H₂O) in combination with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) being a mild and highly effective system for this purpose. nih.govmdpi.com This method is often preferred due to its high selectivity, mild reaction conditions, and high yields, which are frequently reported to be in the range of 83-96% for analogous anilines. nih.gov
Table 1: Example of a High-Yield Nitro Group Reduction for a Related Heterocyclic Aniline
| Precursor | Reducing System | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Alkyl-2-(4-nitrophenyl)-1,3,4-oxadiazole | SnCl₂·2H₂O, NaBH₄ | Ethanol | 1-3 h | 83-96 | nih.govmdpi.com |
This table illustrates a common and efficient reduction method applicable to the synthesis of the target compound.
Process optimization at the research scale also benefits significantly from advanced technologies like continuous flow synthesis. Microreactor systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, reduced reaction times, and enhanced safety, especially for exothermic reactions. nih.gov A general method for synthesizing 1,2,4-oxadiazoles in a continuous microreactor sequence has been described, producing sufficient quantities for research purposes in approximately 30 minutes. nih.gov This approach involves pumping streams of the starting materials through heated microfluidic chips to facilitate the reaction and cyclization. nih.gov
Table 2: General Conditions for Continuous Flow Synthesis of 1,2,4-Oxadiazoles
| Step | Reagents | Solvent | Temperature (°C) | System | Reference |
|---|---|---|---|---|---|
| Amidoxime Formation | Arylnitrile, NH₂OH·HCl, Diisopropylethylamine | DMF | 150 | 1000 µL microreactor chip | nih.gov |
| Acylation/Cyclization | Amidoxime stream, Electrophile (e.g., Acyl Chloride) | DMF | 200 | 1000 µL microreactor chip | nih.gov |
This table outlines a scalable microreactor protocol that can be adapted for the synthesis of the 3-(4-nitrophenyl)-1,2,4-oxadiazole intermediate.
Purification is another critical aspect of process optimization. For research-scale quantities, flash column chromatography is a standard and effective method for isolating the final product with high purity. chemicalbook.commdpi.com In cases where impurities are difficult to separate, preparative High-Performance Liquid Chromatography (HPLC) can be employed to achieve the desired purity of the final compound. nih.gov The selection of the purification method depends on the physical properties of the compound and the nature of the impurities generated during the synthesis.
Medicinal Chemistry Research on 4 1,2,4 Oxadiazol 3 Yl Aniline and Analogues
Exploration of Structure-Activity Relationships (SAR) in 4-(1,2,4-Oxadiazol-3-yl)aniline Scaffolds
The systematic modification of the this compound core has been a cornerstone of research efforts, aiming to understand how structural changes influence biological activity. These structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. nih.govnih.gov
The biological activity of derivatives based on the this compound scaffold is highly sensitive to the nature and position of substituents on both the aniline (B41778) and oxadiazole rings. For instance, in the pursuit of anticancer agents, the parent compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline was found to have moderate activity against a panel of human cancer cell lines, establishing it as a valuable precursor for further optimization. nih.gov Subsequent modifications have led to derivatives with significantly enhanced antiproliferative effects. nih.gov
SAR studies on 1,2,4-oxadiazole-based antibiotics have revealed that specific substitutions are critical for potency. In one series, variations in the C and D rings of the oxadiazole scaffold led to the identification of 17 compounds with activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov This highlights the scaffold's potential in combating antibiotic resistance. nih.gov
Similarly, in the development of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, SAR analysis of related glycine (B1666218) anilide structures showed that potency was greatest in compounds with 2,6-diisopropyl substituents on the anilide ring. nih.gov Furthermore, introducing electron-donating groups at specific positions on other aromatic rings within the molecule led to modest improvements in in-vitro potency. nih.gov These findings underscore the principle that even subtle electronic and steric modifications to the aniline portion and its extensions can have a significant impact on biological activity.
Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a key tool in medicinal chemistry for enhancing efficacy, improving pharmacokinetic properties, and reducing toxicity. ipinnovative.com This approach has been applied to both the 1,2,4-oxadiazole (B8745197) ring and the aniline moiety of the core scaffold.
1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is often employed as a bioisosteric replacement for ester and amide groups to improve metabolic stability. acs.orgnih.gov Furthermore, the regioisomeric 1,3,4-oxadiazole (B1194373) ring serves as a common bioisostere for the 1,2,4-oxadiazole. Studies comparing matched pairs of these isomers have revealed significant differences in their properties. The 1,3,4-oxadiazole isomer typically exhibits lower lipophilicity, improved metabolic stability, better aqueous solubility, and reduced inhibition of the hERG channel, which are generally favorable characteristics for drug candidates. acs.orgrsc.org However, this replacement can sometimes lead to a reduction in target affinity. For example, in a series of cannabinoid receptor 2 (CB2) ligands, the replacement of a central 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in a 10- to 50-fold decrease in CB2 affinity, although one derivative retained high affinity (Ki = 25 nM) and selectivity. rsc.org
Aniline Moiety: The aniline group, while a versatile building block, can be associated with metabolic instability and potential toxicity due to the formation of reactive metabolites. cresset-group.comacs.org Consequently, its replacement with a suitable bioisostere is a common strategy in drug design. cresset-group.combiopartner.co.uk A variety of replacements have been explored, including:
Heterocycles: Pyridine and benzimidazole (B57391) have been used as aniline bioisosteres to modulate electronic properties and solubility while maintaining key interactions with biological targets. ipinnovative.comcresset-group.com
Saturated Carbocycles: To increase the three-dimensional character (Fsp³) and metabolic stability of a molecule, saturated bioisosteres such as bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) have been successfully used to replace the benzene (B151609) ring of aniline. acs.org These replacements can overcome metabolic liabilities associated with the aromatic amine. acs.org
Other Functional Groups: Substituted phenols and amides have also been identified as viable alternatives to the aniline moiety. cresset-group.com
Identification and Validation of Biological Targets for this compound Derivatives
Derivatives of the this compound scaffold have been shown to interact with a diverse range of biological targets, demonstrating the broad therapeutic potential of this chemical class.
The 1,2,4-oxadiazole core is present in inhibitors of several important enzyme classes.
Monoamine Oxidase B (MAO-B): In the search for neuroprotective agents, the bioisosteric introduction of a 1,2,4-oxadiazole ring into an indazole scaffold yielded a highly potent and selective inhibitor of human MAO-B (IC₅₀ = 52 nM). nih.govbohrium.com Molecular docking studies revealed that the flexibility of this compound allowed for better shape complementarity within the MAO-B enzymatic cleft. nih.govbohrium.com
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy. acs.orgnih.gov While many azole-containing compounds have been investigated, the 3-substituted 1,2,4-triazole (B32235) scaffold, a close relative of the oxadiazole, has been shown to produce highly efficient IDO1 inhibitors. nih.gov This suggests that 1,2,4-oxadiazole derivatives could also be promising IDO1 inhibitors.
Other Enzymes: The 1,2,4-oxadiazole motif has been incorporated into inhibitors of other enzymes as well. For example, novel 1,2,4-oxadiazole/quinazoline-4-one hybrids have been developed as multitargeted inhibitors of EGFR and BRAFV600E for cancer therapy. nih.gov Additionally, various 1,2,4-oxadiazole thioether derivatives have shown inhibitory activity against xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net
Compounds featuring the 1,2,4-oxadiazole ring have been identified as potent modulators of various cell surface and nuclear receptors.
Sphingosine-1-Phosphate Receptor 1 (S1P₁): A series of potent and selective S1P₁ receptor agonists were developed based on a 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid structure. researchgate.net Agonism of the S1P₁ receptor is a clinically validated mechanism for treating autoimmune diseases. researchgate.net The indoline (B122111) core of these compounds is a close structural analogue of the aniline moiety in the parent scaffold.
Cannabinoid Receptor 2 (CB₂): As previously mentioned, high-affinity ligands for the CB₂ receptor have been developed using a central 1,2,4-oxadiazole ring to connect different pharmacophoric elements. rsc.org
Adenosine (B11128) A₃ Receptor: While utilizing a different heterocyclic core (1,2,4-triazolo[4,3-a]quinoxalin-1-one), research in this area demonstrates that azole-containing structures can yield highly potent and selective antagonists for the human A₃ adenosine receptor, with some derivatives showing Kᵢ values in the low nanomolar range (e.g., Kᵢ = 5.5 nM). nih.gov
Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt): Trisubstituted isoxazoles, another five-membered heterocycle, have been identified as a novel class of allosteric inverse agonists for the nuclear receptor RORγt, a promising target for autoimmune diseases. dundee.ac.uk This highlights the potential for related heterocyclic scaffolds to modulate complex nuclear receptor targets. dundee.ac.uk
Modulating protein-protein interactions (PPIs) represents a challenging but increasingly important frontier in drug discovery. The 1,2,4-oxadiazole scaffold has proven to be effective in the design of small molecules that can disrupt these large interaction surfaces.
Keap1-Nrf2 Interaction: A significant breakthrough was the discovery of potent inhibitors of the Keap1-Nrf2 PPI based on a 1,2,4-oxadiazole core. nih.gov The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, and its inhibition is a potential therapeutic strategy in certain cancers. The study identified compounds derived from a 3,5-disubstituted 1,2,4-oxadiazole scaffold that effectively inhibit this interaction. nih.gov This demonstrates the ability of the compact oxadiazole ring to serve as a key anchor in the design of PPI modulators. General strategies for developing PPI inhibitors often involve fragment-based approaches and targeting hydrophobic grooves on protein surfaces, for which the 1,2,4-oxadiazole scaffold is well-suited. nih.gov
Elucidation of Molecular Mechanisms of Action for Lead Compounds
The biological activity of compounds derived from the this compound scaffold is underpinned by a variety of molecular mechanisms. Research has identified several key protein targets and cellular pathways that are modulated by these analogues, leading to their therapeutic effects.
One of the prominent mechanisms of action for certain oxadiazole analogues is the inhibition of bacterial cell wall biosynthesis through the targeting of penicillin-binding proteins (PBPs). nih.gov Specifically, these non-β-lactam compounds have demonstrated potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further investigations have suggested that these compounds inhibit the function of S. aureus PBPs, which are crucial for the synthesis of the bacterial cell wall. nih.gov
In the realm of antifungal research, molecular dynamics simulations have revealed that certain 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives can effectively bind to the active site of class II histone deacetylase (HDAC). nih.gov This interaction is a key aspect of their antifungal activity against various plant pathogenic fungi. nih.gov
For anticancer applications, derivatives of the 1,2,4-oxadiazole scaffold have been shown to induce apoptosis in cancer cells. nih.gov The precise mechanisms are multifaceted and can involve the inhibition of various enzymes critical for cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase. nih.gov For instance, some 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against the MCF-7 breast cancer cell line and the thymidine (B127349) phosphorylase enzyme. nih.gov The induction of caspase-3, a key enzyme in the apoptotic cascade, has also been identified as a mechanism of action for some 1,3,4-oxadiazole derivatives. acs.org
Furthermore, specific analogues have been designed as inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism. nih.gov The 1,2,4-oxadiazol-5(4H)-one moiety in these compounds has been shown through molecular modeling to bind to the active site of XO via hydrogen bonds with key amino acid residues like Arg880 and Thr1010. nih.gov
Computational Approaches in Drug Discovery for this compound Analogues
Computational methods have become indispensable in the discovery and optimization of drug candidates based on the this compound scaffold. These in silico techniques provide valuable insights into ligand-target interactions, guide the design of more potent and selective compounds, and help in predicting the pharmacokinetic properties of new analogues.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding modes and stability of ligands within the active site of a biological target. Numerous studies have employed these techniques to understand the interactions of this compound analogues with their respective protein targets.
For example, molecular docking studies have been instrumental in identifying the binding interactions of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives with the human VEGFR-2 enzyme, a key target in angiogenesis. nih.gov Similarly, docking and MD simulations have elucidated the binding of novel 1,2,4-oxadiazole derivatives to the active site of Leishmania infantum CYP51, a crucial enzyme for the parasite's survival. nih.gov These simulations revealed a strong affinity and stable binding of the lead compounds within the enzyme's active site. nih.gov
In the context of antifungal drug discovery, MD simulations have confirmed the stable binding of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives to the active site of class II HDAC. nih.gov Furthermore, docking studies have been used to investigate the binding of 1,3,4-oxadiazole derivatives to the allosteric site of PBP2a, a key mechanism of resistance in MRSA. researchgate.net
The stability and interaction of potent 1,3,4-oxadiazole derivatives with acetylcholinesterase (AChE), a target in Alzheimer's disease, have been confirmed through MD simulations. semanticscholar.org These computational studies provide a rational basis for the observed inhibitory activity and guide the design of new, more effective inhibitors. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is widely used to understand the structural requirements for activity and to predict the potency of new analogues.
Both 2D-QSAR and 3D-QSAR studies have been performed on various series of oxadiazole derivatives. For instance, a 2D-QSAR study on substituted- nih.govtsijournals.comresearchgate.netoxadiazoles (B1248032) as S1P1 receptor agonists helped to rationalize the structure-activity relationships and explore the possible mechanism of action. tsijournals.com The models indicated that specific Moran autocorrelation descriptors and the absence of certain functionalities were crucial for agonist activity. tsijournals.com
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided detailed insights into the steric and electrostatic field requirements for activity. These studies have been applied to 1,2,4-oxadiazole derivatives as anticancer agents and sortase A inhibitors. iaea.orgnih.gov The generated 3D contour maps from these analyses highlight the regions around the molecule where modifications would be favorable or unfavorable for biological activity, thus guiding the design of more potent compounds. semanticscholar.org For example, a 3D-QSAR model for 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors revealed the importance of steric and electrostatic fields for their inhibitory activity. semanticscholar.org
De novo design strategies leverage computational algorithms to generate novel molecular structures with desired pharmacological properties. While not always explicitly termed "de novo design," the principles are often applied in conjunction with other computational methods like docking and QSAR.
The insights gained from molecular docking and QSAR studies on this compound analogues are frequently used to design new molecules with improved activity. For example, based on the outcomes of 3D-QSAR studies, new 1,2,4-oxadiazole derivatives were designed, synthesized, and subsequently confirmed to have potent anticancer activity. iaea.orgresearchgate.net This iterative process of computational design, synthesis, and biological evaluation is a hallmark of modern drug discovery.
Pharmacological Profiling and Preclinical Research Paradigms
Analogues of this compound have undergone extensive pharmacological profiling, demonstrating a broad spectrum of activities in preclinical models.
In the area of antibacterial research, a significant number of oxadiazole derivatives have been synthesized and screened against a panel of bacteria, with many exhibiting potent activity against MRSA. nih.govnih.gov Selected compounds from these screens have advanced to in vivo studies, showing efficacy in mouse models of MRSA infection. nih.govresearchgate.net For instance, oxadiazole 72c displayed potent in vitro antibacterial activity, favorable pharmacokinetic properties including 41% oral bioavailability, and efficacy in a mouse peritonitis model of MRSA infection. nih.gov
The antifungal potential of this class of compounds has also been well-documented. Novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives have shown moderate to good in vitro antifungal activity against several plant pathogenic fungi. nih.gov Notably, compound 3e from this series exhibited significant activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, and also demonstrated good in vivo inhibition of B. cinerea on tomato plants and cucumber leaves. nih.gov
In oncology, numerous 1,2,4-oxadiazole derivatives have been evaluated for their anticancer activity against various human cancer cell lines. nih.gov For example, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline showed moderate activity against a panel of 11 cancer cell lines and served as a precursor for the development of more potent analogues. nih.govresearchgate.net The antiproliferative effects of these compounds are often linked to the induction of apoptosis and inhibition of key cancer-related enzymes. nih.govnih.gov
Furthermore, derivatives of this scaffold have been investigated as inhibitors of other important enzymes. Novel 3-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-1,2,4-oxadiazol-5(4H)-ones were identified as potent xanthine oxidase inhibitors, with compound 3j being significantly more potent than the standard drug allopurinol. nih.gov This compound also demonstrated the ability to reduce serum uric acid levels in a rat model of hyperuricemia. nih.gov
Applications of 4 1,2,4 Oxadiazol 3 Yl Aniline in Materials Science Research
Incorporation into Functional Polymers and Monomers
There is a lack of specific studies detailing the synthesis of polymeric systems, such as polyamides or polyimides, using 4-(1,2,4-Oxadiazol-3-yl)aniline as a monomer. While the synthesis of high-performance polymers from various aromatic diamines is a well-established field, specific reaction conditions, polymerization data, and characterization of polymers derived from this particular compound are not documented in the available literature. Similarly, research exploring the optoelectronic properties of materials specifically derived from this compound is absent.
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The 1,3,4-oxadiazole (B1194373) moiety, an isomer of the 1,2,4-oxadiazole (B8745197) found in the subject compound, is well-known for its electron-transporting properties, making it a common component in the electron transport layers of OLEDs. However, there are no specific reports on the synthesis of charge-transporting materials from this compound or its incorporation into and performance within OLED devices.
Development of Sensors and Probes Utilizing this compound Derivatives
The development of fluorescent chemosensors often utilizes heterocyclic compounds. While some oxadiazole derivatives have been investigated as fluorescent probes for detecting metal ions and other analytes, there is no specific research available on the design, synthesis, and application of sensors or probes based on the this compound scaffold.
Agrochemical Research and Development of 4 1,2,4 Oxadiazol 3 Yl Aniline Derivatives
Evaluation as Potential Herbicides and Plant Growth Regulators
The 1,2,4-oxadiazole (B8745197) ring is a component of some commercial herbicides, indicating the potential of this heterocyclic system in weed management. Research into derivatives of 4-(1,2,4-oxadiazol-3-yl)aniline for herbicidal properties has been part of a broader exploration of oxadiazole compounds.
Studies on related structures, such as N-phenyl oxadiazolidinediones, have shown that the nature and position of substituents on the phenyl ring are critical for herbicidal activity. For instance, a propargyloxy group at the meta position of the phenyl ring has been associated with high herbicidal activity, while alkoxy or carbonyloxy groups resulted in low activity. koreascience.kr Neutral substituents like hydrogen or methyl groups also conferred considerable activity. koreascience.kr Furthermore, the introduction of a tetrahydrophthalimide moiety to an oxadiazole ring has yielded compounds with potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitory activity, a key mechanism for many commercial herbicides. acs.org For example, certain tetrahydrophthalimide derivatives containing an oxadiazole moiety demonstrated over 90% efficacy against weeds like Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea at application rates as low as 9.375 g a.i./ha. acs.org
Insecticidal and Fungicidal Activity Investigations
Significant research has been directed towards the insecticidal and fungicidal potential of 1,2,4-oxadiazole derivatives, with promising results against a range of agricultural pests and pathogens.
Fungicidal Activity
Derivatives of 1,2,4-oxadiazole have demonstrated notable efficacy against various plant pathogenic fungi. In one study, certain 1,2,4-oxadiazole derivatives containing anisic or cinnamic acid moieties were synthesized and screened for their antifungal properties. nih.gov Two compounds in particular, 4f and 4q, exhibited significant activity against a panel of fungi. nih.gov Compound 4f was found to be more effective than the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. nih.gov Further investigations into novel 1,2,4-oxadiazole derivatives containing amide fragments have also yielded compounds with excellent antifungal activity against Sclerotinia sclerotiorum, with EC50 values comparable to commercial fungicides like thifluzamide (B1681302) and fluopyram. researchgate.netmdpi.com
| Compound | Target Fungus | EC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound 4f | Rhizoctonia solani | 12.68 | nih.gov |
| Compound 4f | Fusarium graminearum | 29.97 | nih.gov |
| Compound 4f | Exserohilum turcicum | 29.14 | nih.gov |
| Compound 4f | Colletotrichum capsica | 8.81 | nih.gov |
| Compound 4q | Rhizoctonia solani | 38.88 | nih.gov |
| Compound 4q | Colletotrichum capsica | 41.67 | nih.gov |
| Compound F15 | Sclerotinia sclerotiorum | 2.9 | researchgate.netmdpi.com |
Insecticidal and Nematicidal Activity
The 1,2,4-oxadiazole scaffold has also been a fruitful area of research for new insecticides and nematicides. A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated as muscarinic acetylcholine (B1216132) receptor agonists, a known target for insecticides. researchgate.net Several of these compounds were active against insects such as the brown planthopper (Nilaparvata lugens), green rice leafhopper (Nephotettix cincticeps), and cowpea aphid (Aphis craccivora). researchgate.netnii.ac.jp
In the context of nematicides, research has led to the discovery of 1,2,4-oxadiazole derivatives with potent activity against plant-parasitic nematodes. For instance, certain derivatives containing amide fragments showed nematicidal activity against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor. researchgate.net More recent work on derivatives with haloalkyl groups has yielded compounds with excellent activity against Bursaphelenchus xylophilus, significantly outperforming commercial nematicides like avermectin. mdpi.com
| Compound Series | Target Pest | Activity Level | Reference |
|---|---|---|---|
| 3-pyridyl-substituted 1,2,4-thiadiazole | Nilaparvata lugens | High activity, including against imidacloprid-resistant strains | researchgate.net |
| Anthranilic diamides with 1,3,4-oxadiazole (B1194373) | Plutella xylostella | 71.43% activity at 0.4 μg/mL | rsc.org |
| 1,2,4-oxadiazole with haloalkyl group (A1) | Bursaphelenchus xylophilus | LC50 = 2.4 μg/mL | mdpi.com |
| 1,2,4-oxadiazole with amide fragment (F11) | Meloidogyne incognita | 93.2% mortality at 200 μg/mL | researchgate.netnih.gov |
Structure-Activity Relationships for Agrochemical Efficacy
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the efficacy of potential agrochemicals. For 1,2,4-oxadiazole derivatives, several key structural features have been identified that influence their biological activity.
In fungicidal compounds, the nature of the substituents on the aromatic rings plays a significant role. For example, in a series of 1,2,4-oxadiazole derivatives, polysubstitution on the benzene (B151609) ring was found to be important, with a dihydroxy substitution pattern showing better activity than dimethoxy or other dihydroxy isomers. nih.gov
For insecticidal activity, the substitution pattern on the 1,2,4-oxadiazole ring and the attached phenyl group is critical. In a study of anthranilic diamide (B1670390) analogs, compounds with a 1,3,4-oxadiazole ring were found to be more potent than their 1,2,4-oxadiazole counterparts. rsc.org The nature of the substituent on the oxadiazole ring also had a significant impact on insecticidal efficacy. rsc.org In the case of nematicidal 1,2,4-oxadiazole derivatives, the introduction of a chloromethyl or bromomethyl group at the 5-position of the oxadiazole ring enhanced activity. mdpi.com Furthermore, substitution at the 4-position of the benzene ring generally led to better nematicidal activity than substitution at the 2-position. mdpi.com
The SAR for herbicidal activity in related oxadiazole compounds also points to the importance of the substituents on the phenyl ring. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the herbicidal potency. acs.org
Environmental Fate and Ecotoxicological Considerations in Agrochemical Design
The development of new agrochemicals must include a thorough assessment of their environmental fate and potential ecotoxicological effects. While specific data for this compound is not extensively available, information on related compounds such as oxadiazon (B1677825) and aniline (B41778) derivatives provides valuable insights.
The herbicide oxadiazon, which contains an oxadiazole ring, is known to be persistent in the environment, often binding to organic matter in the soil. epa.gov This persistence means that such compounds can accumulate in sediments of water bodies. epa.gov While leaching into groundwater is generally low, transport via runoff to surface water is a potential concern. epa.gov The degradation of oxadiazon can be influenced by sunlight in aquatic environments. epa.gov
Aniline and its derivatives, which form the other part of the core structure, are known to have potential environmental and health risks. dcceew.gov.au Chlorinated aniline derivatives, for example, can be toxic to aquatic organisms and may impact the growth of agricultural crops. dcceew.gov.aumdpi.com These compounds can be persistent in soil and water, and some have been shown to be genotoxic, mutagenic, or carcinogenic. mdpi.com The biotransformation of aniline-derived pesticides in the environment is a key area of study, as metabolites can sometimes be more toxic than the parent compound. researchgate.net
Therefore, in the design of new agrochemicals based on the this compound scaffold, it is crucial to consider factors such as persistence, potential for bioaccumulation, and toxicity to non-target organisms. epa.govmdpi.com Modifying the chemical structure to enhance biodegradability and reduce toxicity will be essential for the development of environmentally benign pesticides.
Advanced Spectroscopic and Analytical Characterization in Research of 4 1,2,4 Oxadiazol 3 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-(1,2,4-Oxadiazol-3-yl)aniline, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are employed to unambiguously assign all proton and carbon signals.
Two-dimensional NMR experiments are instrumental in deciphering the complex spin systems present in this compound.
Correlation SpectroscopY (COSY) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent protons on the aniline (B41778) ring, aiding in their specific assignment. The typical splitting patterns of the aromatic protons can be definitively traced through these correlations. youtube.com
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). epfl.chyoutube.com By analyzing the cross-peaks in an HSQC or HMQC spectrum, each proton signal can be directly linked to its attached carbon atom in the aniline and oxadiazole rings. epfl.ch This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) : This technique identifies longer-range couplings between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH, and sometimes ⁴J_CH). epfl.chyoutube.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbon atoms of the oxadiazole ring and the carbon of the aniline ring bonded to the oxadiazole. epfl.ch For instance, the proton on the oxadiazole ring would show correlations to the carbon atoms within the ring and to the carbon of the aniline ring it is attached to.
A combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon resonances in the molecule. walisongo.ac.id
Table 1: Hypothetical 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC/HMQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| H (Oxadiazole) | None | C (Oxadiazole) | C (Oxadiazole), C (Aniline-ipso) |
| H (Aniline, ortho to NH₂) | H (Aniline, meta to NH₂) | C (Aniline, ortho to NH₂) | C (Aniline, meta to NH₂), C (Aniline-ipso) |
| H (Aniline, meta to NH₂) | H (Aniline, ortho to NH₂) | C (Aniline, meta to NH₂) | C (Aniline, ortho to NH₂), C (Aniline, para to NH₂) |
| NH₂ | None | None | C (Aniline, ortho to NH₂) |
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid form. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms. nih.gov Different polymorphs can exhibit distinct physical properties, and ssNMR can detect subtle differences in the local chemical environments of the atoms in each form. nih.gov By analyzing the chemical shifts and line widths in ssNMR spectra, researchers can identify and characterize different polymorphs of this compound. Furthermore, ssNMR can be used in conjunction with X-ray crystallography to refine crystal structure models. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org In the case of this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion peak corresponding to its molecular weight of 161.16 g/mol . bldpharm.com
Subsequent fragmentation would provide valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small neutral molecules and cleavage of the rings. nih.gov For this compound, potential fragment ions could arise from:
Cleavage of the oxadiazole ring.
Loss of the amino group.
Fragmentation of the aniline ring. youtube.com
By carefully analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, confirming the connectivity of the different structural motifs within the molecule. miamioh.edu Furthermore, when coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying potential metabolites of the compound in biological systems by detecting molecules with related fragmentation patterns.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 133 | [M - CO]⁺ |
| 119 | [M - N₂O]⁺ |
| 92 | [C₆H₆N]⁺ (Aniline fragment) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
A key piece of information that can be obtained is the dihedral angle between the plane of the aniline ring and the plane of the oxadiazole ring. nih.govresearchgate.net This angle provides insight into the degree of conjugation between the two ring systems. X-ray crystallography also reveals the packing of the molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the physical properties of the solid. nih.gov For a related compound, 2-(1,3,4-oxadiazol-2-yl)aniline, X-ray analysis showed that the aromatic rings are approximately co-planar. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Conformational Studies and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. biointerfaceresearch.commdpi.com These techniques are sensitive to the functional groups present and the molecule's local environment.
FTIR Spectroscopy : The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine, C-H stretching of the aromatic ring, C=N and C-O stretching of the oxadiazole ring, and various bending vibrations. nih.govtsijournals.com Changes in the positions and shapes of these bands can indicate involvement in hydrogen bonding. mdpi.com
Raman Spectroscopy : Raman spectroscopy is complementary to FTIR and is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations. biointerfaceresearch.com The Raman spectrum would provide information on the skeletal vibrations of the aromatic and heterocyclic rings. nih.gov
By comparing the experimental vibrational spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. nih.gov This comparison can also be used to study conformational isomers and the strength of intermolecular interactions.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| N-H Stretch (Amine) | 3300-3500 | FTIR, Raman |
| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |
| C=N Stretch (Oxadiazole) | 1630-1690 | FTIR, Raman |
| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |
| C-O Stretch (Oxadiazole) | 1020-1250 | FTIR |
| N-H Bend (Amine) | 1550-1650 | FTIR |
Advanced Chromatographic Techniques (e.g., Chiral HPLC for Enantiomeric Purity)
High-performance liquid chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net For a compound like this compound, which is not chiral, standard reversed-phase or normal-phase HPLC would be used to assess its purity.
However, if a chiral center were introduced into the molecule, for instance, through substitution, chiral HPLC would become essential for separating the enantiomers. nih.gov Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com This is crucial in pharmaceutical research, as enantiomers of a chiral drug can have different pharmacological activities and toxicities. nih.gov The development of an effective chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline resolution of the enantiomers. mdpi.com
Theoretical and Computational Studies on 4 1,2,4 Oxadiazol 3 Yl Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of molecules. For 4-(1,2,4-oxadiazol-3-yl)aniline, these calculations provide a detailed understanding of its stability, reactivity, and potential as a pharmacophore.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 4.50 |
pKa and LogP Prediction for Biological Relevance
The biological activity of a drug candidate is heavily influenced by its physicochemical properties, particularly its ionization constant (pKa) and lipophilicity (LogP). The pKa value determines the extent of ionization of a molecule at a given pH, which affects its solubility, absorption, and ability to interact with biological targets. LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's hydrophobicity and its ability to cross cell membranes.
Computational methods can predict the pKa and LogP values for this compound. For instance, the pKa of the aniline (B41778) amino group and any potential protonation sites on the oxadiazole ring can be estimated. The predicted LogP value provides insight into the compound's likely distribution in the body. For example, a related compound, 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, has a predicted XlogP of 1.7, suggesting a moderate level of lipophilicity. uni.lu Similarly, the predicted XlogP for this compound is 1.1. uni.lu These predictions are crucial for understanding the pharmacokinetic profile of the molecule.
Table 2: Predicted Physicochemical Properties of this compound and a Related Compound
| Compound | Predicted Property | Value | Source |
|---|---|---|---|
| This compound | XlogP | 1.1 | uni.lu |
| 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | XlogP | 1.7 | uni.lu |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the interactions between a ligand and its biological target over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals the time-dependent behavior of the system.
For this compound, MD simulations can be used to analyze its conformational flexibility. The molecule possesses rotational freedom around the single bond connecting the phenyl and oxadiazole rings. Understanding the preferred conformations is essential, as only specific spatial arrangements may be able to bind effectively to a target protein. nih.gov
Furthermore, when a potential biological target is identified, MD simulations can be employed to study the stability of the ligand-target complex. By placing the docked compound into a simulated physiological environment (e.g., water, ions at a specific temperature and pressure), researchers can observe how the ligand interacts with the protein's active site and whether it maintains a stable binding pose. nih.gov This information is critical for evaluating the potential of this compound as a drug candidate.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods can also predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical approaches, often using DFT, can predict the 1H and 13C NMR chemical shifts of molecules like this compound. mdpi.comepstem.net These predictions are based on calculating the magnetic shielding of each nucleus. By comparing the predicted spectrum with the experimental one, chemists can confirm the compound's structure. The accuracy of these predictions has been significantly improved through the use of machine learning methods trained on large datasets of experimental NMR data. mdpi.com Studies on related substituted 1,2,4-oxadiazoles have shown how substituent effects on the phenyl ring influence the 13C NMR chemical shifts of the oxadiazole ring carbons. scispace.comnih.gov
UV-Vis Absorption: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method used to predict the UV-Vis absorption spectra of organic compounds. d-nb.infobeilstein-journals.orgresearchgate.net These calculations can determine the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. d-nb.infobeilstein-journals.org For this compound, TD-DFT calculations can predict the electronic transitions, likely involving π→π* transitions within the aromatic rings and the oxadiazole system. The inclusion of solvent effects in these calculations is often crucial for obtaining accurate predictions that correlate well with experimental data. d-nb.infobeilstein-journals.org
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) - Aromatic Protons | 6.8 - 7.9 |
| 13C NMR | Chemical Shift (ppm) - Oxadiazole C3 | ~168 |
| 13C NMR | Chemical Shift (ppm) - Oxadiazole C5 | ~156 |
| UV-Vis | λmax (nm) | ~280 |
Docking Studies to Investigate Binding Affinities with Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the key interactions that stabilize a ligand-receptor complex.
For this compound, docking studies can be performed against various biomolecular targets implicated in disease. The 1,2,4-oxadiazole (B8745197) ring is a known pharmacophore found in compounds targeting a range of enzymes and receptors. nih.govnih.gov Docking simulations place the molecule into the active site of a target protein and score the different binding poses based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) and the estimated binding affinity. researchgate.netnih.gov
The results of docking studies can reveal potential hydrogen bond interactions between the aniline nitrogen or the oxadiazole nitrogens and oxygen with amino acid residues in the target's active site. nih.govmdpi.com The phenyl ring can engage in hydrophobic or π-π stacking interactions. The calculated binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative estimate of how strongly the ligand binds to the target. nih.gov These studies are crucial for prioritizing compounds for further experimental testing and for guiding the design of more potent inhibitors.
Table 4: Example of Docking Study Results for a 1,2,4-Oxadiazole Derivative Note: This data is based on a study of a different oxadiazole-containing compound (erlotinib targeting EGFR) and is provided for illustrative purposes to show the type of information obtained from docking studies.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| EGFR Tyrosine Kinase | Erlotinib (B232) (a quinazoline, not an oxadiazole) | -9.68 | Gln767, Met769, Thr766 |
The binding affinity for the co-crystal ligand erlotinib was determined to be -9.68 kcal/mol. nih.gov
Future Research Directions and Unexplored Avenues for 4 1,2,4 Oxadiazol 3 Yl Aniline
Emerging Applications in Novel Scientific Domains
Beyond its established role in drug discovery, the unique structural and electronic properties of 4-(1,2,4-Oxadiazol-3-yl)aniline open doors to several nascent areas of research.
Materials Science: The aromatic and heterocyclic components of the molecule suggest its potential as a monomer for creating functional polymers. Although specific studies on incorporating this compound into polymers like polyamides or polyimides are not yet prevalent, the inherent properties of the oxadiazole ring, such as thermal stability and electron-accepting capabilities, make it an attractive candidate for developing novel materials. These materials could find applications in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs), where conjugated systems containing oxadiazole cores are known for their electron transfer properties. nih.gov
Agrochemicals: The oxadiazole scaffold is present in various commercial herbicides and pesticides. nih.gov Research into derivatives of this compound could lead to the development of new agrochemicals. For instance, the introduction of specific moieties to the oxadiazole ring has yielded compounds with potent inhibitory activity against enzymes like protoporphyrinogen (B1215707) oxidase (PPO), a key mechanism for many herbicides. Future research could focus on synthesizing and screening a library of its derivatives for herbicidal, insecticidal, or fungicidal activities.
Sensors and Probes: The aniline (B41778) group provides a reactive site for functionalization, allowing the molecule to be tethered to other chemical systems. This opens up the possibility of developing specialized sensors and probes. Derivatives could be designed to selectively bind with specific metal ions or biomolecules, with the oxadiazole ring acting as a stable, signaling component within the larger sensor molecule.
| Potential Novel Application | Scientific Domain | Rationale |
| Functional Polymers | Materials Science | The compound can act as a monomer; the oxadiazole ring provides thermal stability and favorable electronic properties. nih.gov |
| Organic Electronics (OLEDs) | Materials Science | Conjugated systems with oxadiazole units are known for their electron transfer capabilities. nih.gov |
| Herbicides/Pesticides | Agrochemicals | The oxadiazole scaffold is a known pharmacophore in commercial agrochemicals. nih.gov |
| Chemical Sensors | Analytical Chemistry | The aniline group allows for functionalization to create selective probes for detecting specific analytes. |
Challenges and Opportunities in Scale-Up and Sustainable Production
The transition from laboratory-scale synthesis to large-scale industrial production presents both challenges and opportunities. The development of efficient, cost-effective, and environmentally friendly synthetic routes is paramount for the future utility of this compound and its derivatives.
Challenges:
Traditional Synthesis: Common synthetic routes for 1,2,4-oxadiazoles often involve multi-step processes, such as the condensation of amidoximes with carboxylic acid derivatives, which may require harsh reaction conditions, long reaction times (e.g., refluxing for 4-12 hours), and the use of hazardous reagents. mdpi.com
Purification: Achieving high purity can be challenging due to the formation of side products, often requiring extensive purification steps like column chromatography, which is not always ideal for large-scale production.
Byproduct Management: Some synthetic pathways, like the 1,3-dipolar cycloaddition, can generate lower yields and significant side products, posing challenges for waste management and process efficiency.
Opportunities:
Green Synthesis: There is a significant opportunity to implement green chemistry principles in the synthesis of oxadiazole derivatives. openmedicinalchemistryjournal.com This includes using eco-friendly solvents, developing catalytic processes, and exploring solvent-free reactions to minimize environmental impact. mdpi.comopenmedicinalchemistryjournal.com
Process Intensification: Advanced techniques like microwave-assisted and ultrasound-assisted synthesis have shown promise in dramatically reducing reaction times and improving yields for oxadiazole synthesis. mdpi.com For example, a reaction that takes 12 hours under conventional reflux might be completed in 25 minutes using microwave irradiation. mdpi.com
Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processes.
Novel Catalysts: Research into new catalysts, such as the use of tetrabutylammonium fluoride (TBAF) for room-temperature cyclization of O-acylamidoximes, provides a pathway to milder and more efficient reaction conditions. mdpi.com
| Synthesis Method | Key Features | Advantages for Scale-Up |
| Conventional Heating | Refluxing in solvents like ethanol (B145695) or DMF for several hours. | Established and well-understood procedures. |
| Microwave-Assisted | Utilizes microwave irradiation to rapidly heat the reaction mixture. mdpi.com | Significant reduction in reaction time (hours to minutes), often leading to higher yields and cleaner reactions. mdpi.com |
| Ultrasound-Assisted | Employs ultrasonic waves to promote the reaction. mdpi.com | Improved yields and shorter reaction times compared to conventional methods. mdpi.com |
| TBAF-Catalyzed | Uses tetrabutylammonium fluoride as a catalyst for cyclization at room temperature. mdpi.com | Milder reaction conditions, avoiding the need for high temperatures. mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and drug discovery by enabling predictive modeling and de novo design. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These computational tools can significantly accelerate the exploration of this compound's potential.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build reliable models that predict the biological activity of novel derivatives. mdpi.com By analyzing a dataset of existing 1,2,4-oxadiazole (B8745197) compounds, AI algorithms can identify key structural features that correlate with desired properties (e.g., anticancer activity), guiding the synthesis of more potent and selective compounds. mdpi.com
Virtual Screening: High-throughput virtual screening allows researchers to computationally test vast libraries of virtual compounds derived from the this compound scaffold against specific biological targets. openmedicinalchemistryjournal.com This process can quickly identify promising candidates for synthesis and experimental testing, saving considerable time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the 1,2,4-oxadiazole core. These models learn the underlying rules of chemical structure and desired pharmacological properties to propose novel derivatives with optimized characteristics, such as enhanced efficacy or improved pharmacokinetic profiles. openmedicinalchemistryjournal.com
ADMET Prediction: A significant challenge in drug development is ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools and ML models can predict these properties for new derivatives early in the design phase, helping to prioritize compounds with a higher likelihood of clinical success. researchgate.net
Interdisciplinary Research Collaborations
Realizing the full potential of this compound will require synergistic collaborations across multiple scientific disciplines. openmedicinalchemistryjournal.com
Medicinal Chemistry and Biology: Continued collaboration between medicinal chemists synthesizing new derivatives and biologists evaluating their efficacy and mechanism of action is fundamental. This iterative cycle of design, synthesis, and testing is crucial for optimizing lead compounds for therapeutic use. openmedicinalchemistryjournal.com
Computational and Experimental Science: Integrating the work of computational scientists who use AI/ML for prediction and design with experimental chemists and biologists is essential. receptor.ai This partnership ensures that computational predictions are experimentally validated and that experimental data is used to refine and improve the predictive models.
Chemistry and Materials Science: To explore applications in materials science, collaborations with polymer chemists and physicists will be necessary to synthesize, characterize, and test new polymers and electronic materials derived from the core compound.
Chemistry and Agricultural Science: Developing new agrochemicals will require partnerships with plant scientists and entomologists to test the efficacy and environmental impact of novel derivatives.
Such interdisciplinary efforts will be the cornerstone of future innovation, transforming the potential of this compound into tangible advancements in medicine, materials science, and beyond.
Q & A
Q. What are the standard synthetic routes for 4-(1,2,4-Oxadiazol-3-yl)aniline, and how can purity be optimized?
The synthesis typically involves reacting 3-(4-nitrobenzophenone)-1,2,4-oxadiazole with an alkaline reagent (e.g., NaOH) in an organic solvent, followed by slow addition of trichlorosilane to reduce nitro groups to amines . Key steps include:
- Reaction conditions : Controlled pH and temperature (e.g., 60–80°C) to minimize side products.
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity. Industrial-scale optimization focuses on reducing reaction time and solvent recycling .
Q. What biological activities are associated with this compound, and what mechanistic insights exist?
The compound exhibits:
- Antiviral activity : Inhibits Zika virus (ZIKV) replication by targeting viral NS3 helicase (IC₅₀ = 2.1 µM) .
- Antibacterial effects : Active against MRSA via disruption of cell wall synthesis (MIC = 8 µg/mL) .
- Neuroprotection : Inhibits butyrylcholinesterase (BuChE) (IC₅₀ = 5.07 µM), suggesting potential in Alzheimer’s disease . Mechanisms involve enzyme inhibition and apoptosis induction (e.g., caspase-3 activation in cancer cells) .
Advanced Research Questions
Q. How can synthetic protocols be modified to enhance yield or regioselectivity?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while improving yield (85% → 92%) .
- Catalytic optimization : Use of Pd/C or Ru complexes for selective reduction of nitro intermediates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency during oxadiazole formation .
Q. What structure-activity relationship (SAR) trends govern its bioactivity?
Q. How should researchers address contradictions in reported IC₅₀ values across studies?
- Standardized assays : Use consistent cell lines (e.g., PANC-1 for cytotoxicity) and enzyme sources (recombinant BuChE).
- Control experiments : Include reference inhibitors (e.g., donepezil for BuChE) to validate assay conditions .
- Statistical rigor : Triplicate measurements with error margins <10% .
Q. What in silico methods predict target interactions or pharmacokinetics?
- Molecular docking : AutoDock Vina identifies binding to ZIKV NS3 helicase (binding energy = −9.2 kcal/mol) .
- MD simulations : AMBER analysis reveals stable hydrogen bonding with BuChE’s catalytic triad (Ser198, His438) .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score = 0.45) .
Methodological Guidance
Q. What analytical techniques confirm structural integrity and purity?
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–7.8 ppm and NH₂ at δ 5.1 ppm .
- HPLC : C18 column (acetonitrile/water gradient) with retention time = 6.8 min (purity >98%) .
- Mass spectrometry : ESI-MS m/z 162.08 [M+H]⁺ .
Q. How to design in vivo studies for neuroprotective efficacy assessment?
- Animal models : Transgenic Alzheimer’s mice (e.g., APP/PS1) dosed orally (10 mg/kg/day) for 4 weeks .
- Endpoints : Measure hippocampal BuChE activity, amyloid-beta plaques (Thioflavin-S staining), and Morris water maze performance .
- Safety : Monitor liver enzymes (ALT/AST) and body weight to exclude toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
